molecular formula C14H21NO B14834190 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine

4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine

Cat. No.: B14834190
M. Wt: 219.32 g/mol
InChI Key: HJKZQERUQOBHNV-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine typically involves the reaction of 4-tert-butyl-2-ethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for diverse chemical transformations. Additionally, the combination of the tert-butyl, cyclopropoxy, and ethyl groups on the pyridine ring provides a unique structural framework that can be exploited for various scientific applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C14H21NO/c1-5-10-8-12(14(2,3)4)13(9-15-10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3

InChI Key

HJKZQERUQOBHNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC2CC2)C(C)(C)C

Origin of Product

United States

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